molecular formula C19H21IN2O3S B3585179 4-(azepan-1-ylsulfonyl)-N-(4-iodophenyl)benzamide

4-(azepan-1-ylsulfonyl)-N-(4-iodophenyl)benzamide

Cat. No.: B3585179
M. Wt: 484.4 g/mol
InChI Key: JLCIULMFBRIDJK-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(4-iodophenyl)benzamide is a complex organic compound characterized by the presence of an azepane ring, a sulfonyl group, and an iodophenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-iodophenyl)benzamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the Iodophenyl Group: The iodophenyl group is introduced through iodination reactions, typically using iodine or iodinating agents.

    Formation of the Benzamide Core: The benzamide core is formed through amide bond formation reactions, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-(4-iodophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe or tool in biological research to study cellular processes and molecular interactions.

    Industrial Applications: It may find use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and iodophenyl groups may play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(azepan-1-yl)-2-[(4-iodophenyl)amino]propan-1-one
  • 1-(azepan-1-yl)-2-[(4-iodophenyl)amino]ethan-1-one

Uniqueness

4-(azepan-1-ylsulfonyl)-N-(4-iodophenyl)benzamide is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness can influence its biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21IN2O3S/c20-16-7-9-17(10-8-16)21-19(23)15-5-11-18(12-6-15)26(24,25)22-13-3-1-2-4-14-22/h5-12H,1-4,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCIULMFBRIDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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